molecular formula C17H16F2N6O2S B2954140 3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1013755-80-0

3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B2954140
CAS RN: 1013755-80-0
M. Wt: 406.41
InChI Key: AQBBDIONLJYKOP-UHFFFAOYSA-N
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Description

3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, also known as DS-1040, is a small molecule drug that is currently undergoing clinical trials for the treatment of acute ischemic stroke and pulmonary embolism. This compound has shown promising results in preclinical studies, and its unique mechanism of action has attracted the attention of researchers in the field of cardiovascular medicine.

Scientific Research Applications

Synthesis and Biological Activity

Some research efforts have been directed towards the synthesis of bioactive sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds have been evaluated for in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Furthermore, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have been prepared and found to exhibit antimicrobial activity (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Antiproliferative Activity

The antiproliferative activity of novel heterocyclic compounds containing a sulfonamido moiety has been investigated, with several compounds showing promising results against human cancer cell lines (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012). This indicates the potential of such molecules in cancer therapy research.

Mechanistic Studies and Drug Design

Additionally, the structural and mechanistic studies of these derivatives provide insights into their interactions with biological targets, aiding in the rational design of new drugs. The development of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine highlights the ongoing efforts in exploring these molecules for their potential to inhibit human carbonic anhydrases, which are involved in various biochemical processes (Komshina et al., 2020).

Mechanism of Action

properties

IUPAC Name

3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N6O2S/c18-13-2-3-15(14(19)12-13)28(26,27)24-10-8-23(9-11-24)16-4-5-17(22-21-16)25-7-1-6-20-25/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBBDIONLJYKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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